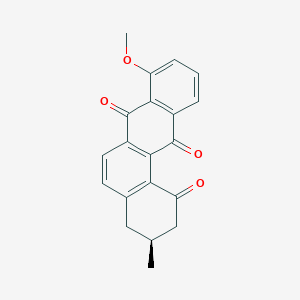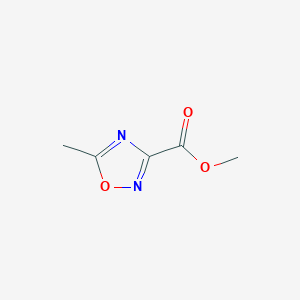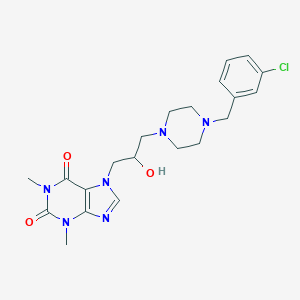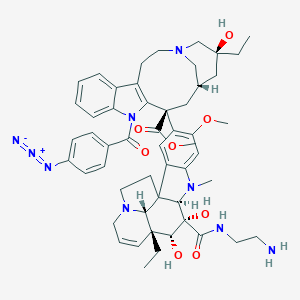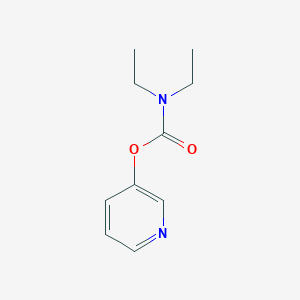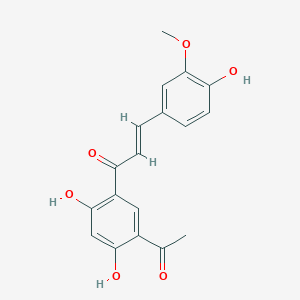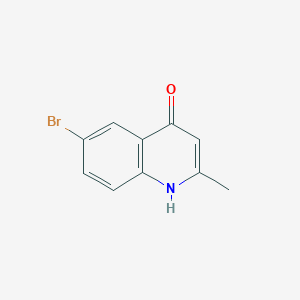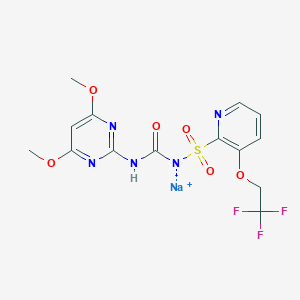
5-Chloro-8-(piperazinylsulfonyl)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-8-(piperazinylsulfonyl)isoquinoline, also known as PSI, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is of great interest to researchers in the field. In
作用機序
The mechanism of action of 5-Chloro-8-(piperazinylsulfonyl)isoquinoline is complex and involves a number of different pathways. As mentioned earlier, 5-Chloro-8-(piperazinylsulfonyl)isoquinoline inhibits the activity of PDE1, leading to increased levels of cyclic nucleotides in neurons. This, in turn, leads to increased synaptic plasticity and improved cognitive function. Additionally, 5-Chloro-8-(piperazinylsulfonyl)isoquinoline has been shown to inhibit the activity of voltage-gated potassium channels, leading to increased excitability in neurons.
生化学的および生理学的効果
5-Chloro-8-(piperazinylsulfonyl)isoquinoline has a number of biochemical and physiological effects, many of which are related to its mechanism of action. As mentioned earlier, 5-Chloro-8-(piperazinylsulfonyl)isoquinoline has been shown to increase synaptic plasticity and improve cognitive function. Additionally, 5-Chloro-8-(piperazinylsulfonyl)isoquinoline has been shown to have anti-inflammatory effects, which may make it useful for the treatment of inflammatory disorders. 5-Chloro-8-(piperazinylsulfonyl)isoquinoline has also been shown to have anti-tumor effects, although the mechanism behind this is not yet fully understood.
実験室実験の利点と制限
One of the primary advantages of using 5-Chloro-8-(piperazinylsulfonyl)isoquinoline in lab experiments is its potent effects on the central nervous system. This makes it a useful tool for studying the mechanisms of synaptic plasticity and cognitive function. Additionally, 5-Chloro-8-(piperazinylsulfonyl)isoquinoline has been shown to have anti-inflammatory and anti-tumor effects, which may make it useful for studying the mechanisms behind these conditions. However, there are also some limitations to using 5-Chloro-8-(piperazinylsulfonyl)isoquinoline in lab experiments. For example, it has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are a number of future directions for research on 5-Chloro-8-(piperazinylsulfonyl)isoquinoline. One area of interest is in the development of new drugs based on the structure of 5-Chloro-8-(piperazinylsulfonyl)isoquinoline. By modifying the chemical structure of 5-Chloro-8-(piperazinylsulfonyl)isoquinoline, it may be possible to develop drugs with improved efficacy and fewer side effects. Additionally, there is interest in exploring the potential applications of 5-Chloro-8-(piperazinylsulfonyl)isoquinoline in the treatment of inflammatory disorders and cancer. Finally, there is ongoing research into the mechanisms behind the effects of 5-Chloro-8-(piperazinylsulfonyl)isoquinoline on the central nervous system, with the goal of developing new treatments for cognitive disorders such as Alzheimer's disease.
合成法
The synthesis of 5-Chloro-8-(piperazinylsulfonyl)isoquinoline involves the reaction of 5-chloroisoquinoline-8-sulfonyl chloride with piperazine in the presence of a base. This reaction results in the formation of 5-Chloro-8-(piperazinylsulfonyl)isoquinoline as a white solid, which can then be purified through recrystallization.
科学的研究の応用
5-Chloro-8-(piperazinylsulfonyl)isoquinoline has been studied extensively for its potential applications in scientific research. One of the primary areas of interest has been in the field of neuroscience, where it has been shown to have potent effects on the central nervous system. 5-Chloro-8-(piperazinylsulfonyl)isoquinoline has been shown to inhibit the activity of phosphodiesterase 1 (PDE1), an enzyme that plays a key role in regulating intracellular signaling pathways in neurons. By inhibiting PDE1, 5-Chloro-8-(piperazinylsulfonyl)isoquinoline has been shown to increase the levels of cyclic nucleotides in neurons, leading to increased synaptic plasticity and improved cognitive function.
特性
CAS番号 |
110408-10-1 |
|---|---|
製品名 |
5-Chloro-8-(piperazinylsulfonyl)isoquinoline |
分子式 |
C13H14ClN3O2S |
分子量 |
311.79 g/mol |
IUPAC名 |
5-chloro-8-piperazin-1-ylsulfonylisoquinoline |
InChI |
InChI=1S/C13H14ClN3O2S/c14-12-1-2-13(11-9-16-4-3-10(11)12)20(18,19)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 |
InChIキー |
AMUWBUOZQPDINQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)S(=O)(=O)C2=C3C=NC=CC3=C(C=C2)Cl |
正規SMILES |
C1CN(CCN1)S(=O)(=O)C2=C3C=NC=CC3=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B27679.png)

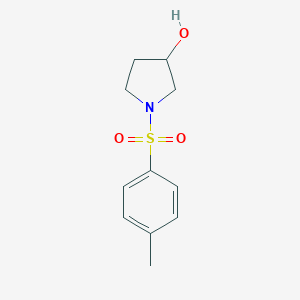


![1-[4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B27689.png)
